molecular formula C7H7N5O2 B097875 5,7-Dimethylpyrimido[4,5-e][1,2,4]triazine-6,8-dione CAS No. 16044-79-4

5,7-Dimethylpyrimido[4,5-e][1,2,4]triazine-6,8-dione

Cat. No. B097875
CAS RN: 16044-79-4
M. Wt: 193.16 g/mol
InChI Key: LGLSGALYZJZNIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dimethylpyrimido[4,5-e][1,2,4]triazine-6,8-dione, also known as MTT, is a heterocyclic compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in water and organic solvents. MTT has been used as a substrate for the detection of enzymes, as well as a reagent for the measurement of cell viability and proliferation.

Scientific Research Applications

Chemical Synthesis and Transformations

  • Synthesis and Derivative Formation : The compound was synthesized through the oxidation of 7,8-diaminotheophylline with lead tetraacetate, leading to a mixture including 5,7-dimethylpyrimido[4,5-e][1,2,4]triazine-6,8-dione. Further reactions with alcohols and amines resulted in a range of derivatives (Ueda et al., 2001).
  • Reactivity with B12H11SH2– : The interaction of the compound with B12H11SH2– produced boron-containing derivatives of 1,2,4-triazine and thiosulfinate (Azev et al., 2003).
  • Novel Synthesis Methods : A catalyst-free, environmentally friendly synthesis method was developed for pyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones, showcasing the compound's utility in green chemistry applications (Karami et al., 2015).

Biological Activity and Applications

  • Cytoprotective Effects : Derivatives of the compound displayed potent cytoprotective effects against rotenone toxicity and had desirable drug metabolism and pharmacokinetic (DMPK) properties, indicating its potential in therapeutic applications (Zhou et al., 2009).
  • Heat Shock Factor 1 (HSF1) Amplifiers : Pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione derivatives were investigated as novel small molecule amplifiers of HSF1 transcriptional activity, indicating their potential in managing stress responses in cells (Zhou et al., 2009).

properties

CAS RN

16044-79-4

Product Name

5,7-Dimethylpyrimido[4,5-e][1,2,4]triazine-6,8-dione

Molecular Formula

C7H7N5O2

Molecular Weight

193.16 g/mol

IUPAC Name

5,7-dimethylpyrimido[4,5-e][1,2,4]triazine-6,8-dione

InChI

InChI=1S/C7H7N5O2/c1-11-5-4(10-9-3-8-5)6(13)12(2)7(11)14/h3H,1-2H3

InChI Key

LGLSGALYZJZNIG-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N=NC=N2

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N=NC=N2

Other CAS RN

16044-79-4

synonyms

5,7-DIMETHYL-5H-PYRIMIDO[4,5-E][1,2,4]TRIAZINE-6,8-DIONE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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